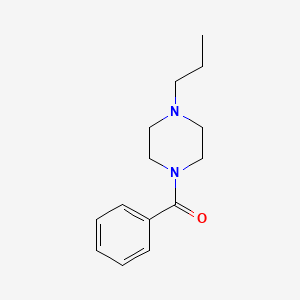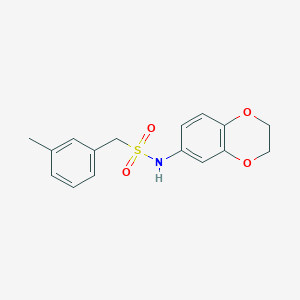
5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied to understand its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria by disrupting their cell walls. In addition, this compound has been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has an inhibitory effect on the growth of fungi and bacteria. In addition, this compound has been shown to have an inhibitory effect on the growth of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as an antifungal and antibacterial agent. This compound has been shown to have a broad-spectrum activity against several fungal and bacterial strains. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity levels of this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol. One of the future directions is to study the exact mechanism of action of this compound. In addition, further studies are needed to determine the exact biochemical and physiological effects of this compound. Furthermore, future studies should focus on the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to determine the toxicity levels of this compound and its potential use in clinical trials.
Conclusion:
In conclusion, 5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied to understand its mechanism of action, biochemical, and physiological effects. Future studies should focus on the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and its potential use in clinical trials.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been studied for its potential as an anticancer agent. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3OS/c1-19-7-3-6-18-12(16-17-13(18)20)8-9-10(14)4-2-5-11(9)15/h2,4-5H,3,6-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHJDAZRQNLNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-bis(difluoromethyl)-1-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4848645.png)
![1-[2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4848648.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4848660.png)

![2-methoxy-N-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B4848674.png)
![N~2~-(4-bromobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4848694.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4848701.png)

![ethyl 3-(8-sec-butyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4848713.png)
![3-[(3,4-dichlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4848721.png)
![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4848731.png)
![1-[8-(3,4-dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B4848743.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4848745.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4848753.png)